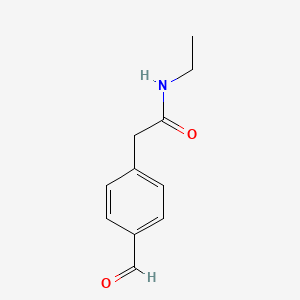
N-Ethyl-2-(4-formylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-(4-formylphenyl)acetamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It features an acetamide group bonded to an ethyl group and a benzene ring substituted with a formyl group in the para position . This compound is known for its stability, solubility, and reactivity, making it suitable for various applications in research and industry .
Méthodes De Préparation
The preparation of N-Ethyl-2-(4-formylphenyl)acetamide involves several steps:
Halogenation Reaction: A compound (VIII) undergoes halogenation with a halogenating agent to form compound (VII).
Hydrolysis: Compound (VII) is hydrolyzed to yield compound (VI).
Esterification: Compound (VI) undergoes esterification with compound (V) to produce compound (IV).
Amine Transesterification: Compound (IV) reacts with ethylamine or its salt (compound III) to form compound (II).
Oxidation: Compound (II) is oxidized to produce this compound.
This synthesis process is advantageous due to its high yield, short synthesis steps, and the use of conventional and easily available starting materials .
Analyse Des Réactions Chimiques
N-Ethyl-2-(4-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Ethyl-2-(4-formylphenyl)acetamide has several applications in scientific research:
Pharmaceuticals: It serves as a building block for synthesizing various drugs, particularly those targeting neurological diseases, inflammation, and infections.
Chemical Research: It is used as a reagent and intermediate in organic synthesis, enabling the exploration of new synthetic pathways and the development of innovative chemical processes.
Materials Science:
Mécanisme D'action
The mechanism of action of N-Ethyl-2-(4-formylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group and the ethyl group on the acetamide moiety enhance the compound’s stability and biological activity . These structural features contribute to its ability to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
N-Ethyl-2-(4-formylphenyl)acetamide can be compared with other similar compounds, such as:
N-Ethyl-4-formyl-benzeneacetamide: Similar structure but with different substituents on the benzene ring.
N-Acetyl-2-arylethylamines: Compounds containing an acetamide group linked to an arylethylamine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-ethyl-2-(4-formylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO2/c1-2-12-11(14)7-9-3-5-10(8-13)6-4-9/h3-6,8H,2,7H2,1H3,(H,12,14) |
Clé InChI |
LCWMIEKBFLXXIC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14114352.png)
![(Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride](/img/structure/B14114355.png)
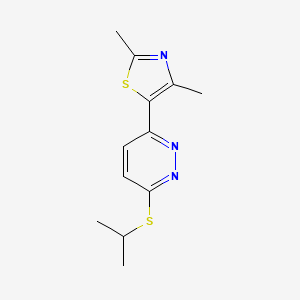
![N-(4-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114373.png)
![(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14114390.png)
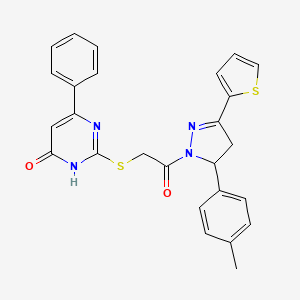
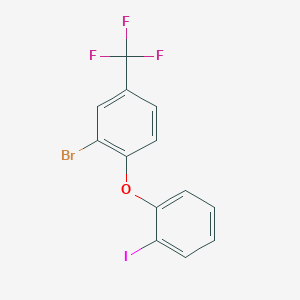
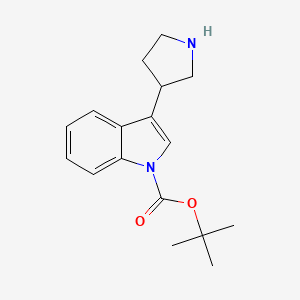
![(5S)-(c)micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]](/img/structure/B14114422.png)
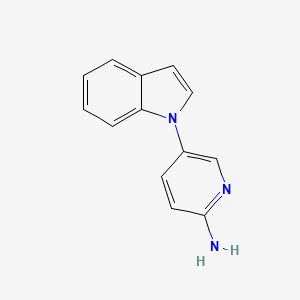
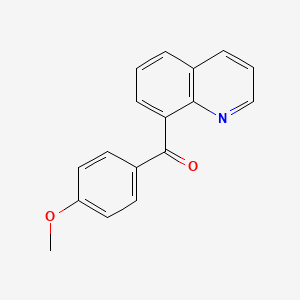
![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14114427.png)
![N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide](/img/structure/B14114438.png)
![(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14114447.png)
